molecular formula C14H9NOS B2675468 (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one CAS No. 1164552-91-3

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one

Cat. No. B2675468
CAS RN: 1164552-91-3
M. Wt: 239.29
InChI Key: BKRNIMZTMJQFSU-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one is a heterocyclic compound that has been the subject of significant scientific research in recent years. This compound is of interest due to its potential applications in the development of new drugs and therapies for a range of medical conditions. In

Scientific Research Applications

Configurational Dynamics and Photoisomerization

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one and its derivatives are significant in the study of configurational dynamics and photoisomerization processes. A related compound, derived from 2-pyridinecarboxaldehyde, has been studied for its E/Z isomerization induced by ultraviolet radiation. This understanding is vital for potential applications in molecular machines and electronic devices (Gordillo et al., 2016).

Complexation with Metal Ions

Compounds related to this compound show interesting properties in metal ion complexation. Specifically, derivatives containing pyridin-2-yl groups have been studied for their ability to form complexes with zinc(II), magnesium(II), and calcium(II), indicating potential applications in metal ion sensing and coordination chemistry (Matczak-Jon et al., 2010).

Catalysis and Organic Synthesis

The compound's derivatives are also relevant in catalysis and organic synthesis. For example, a derivative involving a pyridine scaffold has been used in transfer hydrogenation reactions, demonstrating the utility of these compounds in facilitating important chemical transformations (Prakash et al., 2014).

Photoluminescent Materials and OLEDs

Derivatives of this compound have been explored for their photoluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. Studies on similar compounds demonstrate their potential in creating efficient electroluminescent materials (Su et al., 2021).

Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents. For example, derivatives of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones have been screened for antibacterial and antifungal properties (Naganagowda & Petsom, 2011).

properties

IUPAC Name

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-14-11-5-1-2-6-12(11)17-13(14)8-10-4-3-7-15-9-10/h1-9H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNIMZTMJQFSU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CN=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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